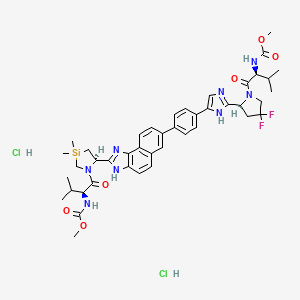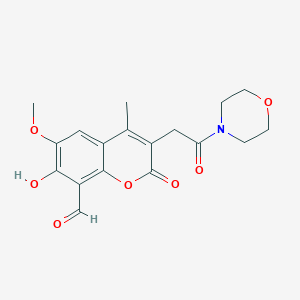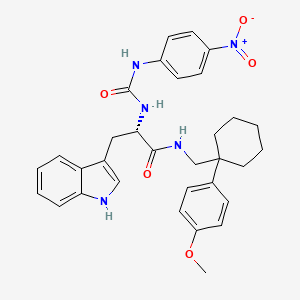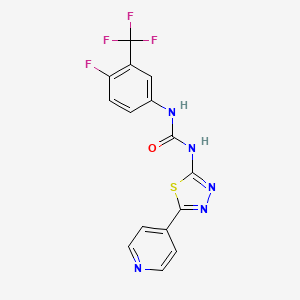
MM-102
Descripción general
Descripción
MM-102 es un inhibidor peptidomimético de alta afinidad de la interacción entre la proteína WDR5 y la proteína de leucemia de línea mixta 1. Este compuesto es conocido por su potente actividad inhibitoria, con una constante de inhibición de menos de 1 nanomolar y una concentración inhibitoria media de 2.4 nanomolar . This compound se utiliza principalmente en la investigación científica para estudiar la regulación epigenética y ha mostrado promesa en el tratamiento de la leucemia al dirigirse a interacciones proteína-proteína específicas .
Aplicaciones Científicas De Investigación
MM-102 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la epigenética, la biología del cáncer y el descubrimiento de fármacos . Algunas de sus aplicaciones clave incluyen:
Regulación epigenética: This compound se utiliza para estudiar el papel de las interacciones de la proteína WDR5 y la proteína de leucemia de línea mixta 1 en la regulación de la expresión génica a través de la metilación de histonas.
Investigación del cáncer: This compound ha mostrado potencial en la inhibición del crecimiento de las células leucémicas al bloquear la interacción entre WDR5 y la proteína de leucemia de línea mixta 1, lo que lleva a una expresión reducida de oncogenes
Descubrimiento de fármacos: This compound sirve como compuesto líder para el desarrollo de nuevos inhibidores que se dirigen a interacciones proteína-proteína involucradas en diversas enfermedades.
Mecanismo De Acción
MM-102 ejerce sus efectos uniéndose a la proteína WDR5, evitando así su interacción con la proteína de leucemia de línea mixta 1 . Esta inhibición interrumpe la formación del complejo de metiltransferasa de leucemia de línea mixta 1, que es responsable de la metilación de la histona H3 en la lisina 4 . Al bloquear esta interacción, this compound reduce la expresión de genes involucrados en la leucemogénesis, como HoxA9 y Meis-1 .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
MM-102 plays a significant role in biochemical reactions. It interacts with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 to upregulate transcription . This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking MLL1 methyltransferase activity, thereby reducing the expression of HoxA9 and Meis-1 genes . These genes are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis . This compound can also inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the WDR5/MLL complex. This compound competes against MLL1 for WDR5 binding, effectively preventing MLL1 from assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . This results in a reduction in the expression of HoxA9 and Meis-1 genes, thereby influencing cell function .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the expression of HoxA9 and Meis-1 genes in MLL1-AF9-transduced murine cells .
Dosage Effects in Animal Models
It is known that this compound can inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins .
Metabolic Pathways
It is known to interact with the WDR5/MLL complex, a histone methyltransferase complex that targets histone 3 at lysine 4 .
Transport and Distribution
It is known to interact with the WDR5/MLL complex, suggesting that it may be transported and distributed within cells in a manner similar to other molecules that interact with this complex .
Subcellular Localization
Given its interaction with the WDR5/MLL complex, it is likely that it is localized to the same subcellular compartments as this complex .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MM-102 implica la preparación de una estructura peptidomimética que imita el motivo de interacción de la proteína de leucemia de línea mixta 1. El compuesto se sintetiza a través de una serie de reacciones de acoplamiento de péptidos, típicamente utilizando técnicas de síntesis de péptidos en fase sólida . El producto final se purifica utilizando cromatografía líquida de alta resolución para lograr una pureza de más del 98% .
Métodos de producción industrial
Si bien this compound se produce principalmente para fines de investigación, la producción a escala industrial implicaría rutas sintéticas similares con optimización para lotes más grandes. Esto incluye escalar la síntesis de péptidos en fase sólida y garantizar la pureza y el rendimiento consistentes a través de rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
MM-102 principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Su función principal es inhibir la interacción entre WDR5 y la proteína de leucemia de línea mixta 1 .
Reactivos y condiciones comunes
La síntesis de this compound implica reactivos como aminoácidos protegidos por fluorenilmetoxocarbonilo, agentes de acoplamiento como N,N'-diisopropilcarbodiimida y solventes como dimetilformamida . Las reacciones se llevan a cabo típicamente en condiciones de atmósfera inerte para evitar la oxidación y la degradación de los intermedios peptídicos sensibles .
Productos principales formados
El producto principal formado a partir de la síntesis de this compound es el propio inhibidor peptidomimético, que luego se purifica para eliminar cualquier producto secundario o impureza .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a MM-102 incluyen:
UNC0638: Otro inhibidor de la metiltransferasa de histonas con una especificidad de objetivo diferente.
Chaetocin: Un metabolito fúngico que inhibe la actividad de la metiltransferasa de histonas.
BIX-01294: Un inhibidor de la metiltransferasa de histonas G9a.
Singularidad de this compound
This compound es único en su alta afinidad y especificidad para la interacción de las proteínas WDR5 y leucemia de línea mixta 1 . Su potente actividad inhibitoria y su capacidad para dirigirse selectivamente a las células leucémicas lo convierten en una herramienta valiosa tanto en la investigación básica como en las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of MM-102?
A1: this compound specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []
Q2: How does this compound exert its inhibitory effect on MLL1 activity?
A2: this compound acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]
Q3: What are the downstream consequences of MLL1 inhibition by this compound?
A3: Inhibition of MLL1 by this compound leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. Further investigation into the primary literature or chemical databases is required for this information.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not include spectroscopic data for this compound. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.
Q6: Does this compound possess any intrinsic catalytic activity?
A6: this compound is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]
Q7: What are the potential applications of this compound in biological research?
A7: this compound serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]
Q8: How do structural modifications of this compound affect its activity and potency?
A8: The provided abstracts lack details on specific structural modifications of this compound and their impact on its activity. Exploring structure-activity relationship (SAR) studies on this compound analogs would be necessary to understand the influence of structural variations on its biological properties.
Q9: What is known about the stability of this compound under different conditions?
A9: The provided research abstracts do not provide information about the stability of this compound under various conditions. This information would be crucial for determining appropriate storage and handling procedures.
Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of this compound?
A10: The provided research abstracts do not discuss specific formulation strategies for this compound. Further research may have investigated different formulations to optimize its delivery and efficacy.
Q11: What cell-based assays have been used to evaluate the efficacy of this compound?
A11: Several studies utilize cell-based assays to investigate the impact of this compound on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, this compound demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, this compound was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]
Q12: What animal models have been employed to study the in vivo activity of this compound?
A12: Researchers have utilized mouse models to investigate the therapeutic potential of this compound in various contexts. For example, this compound was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, this compound was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []
Q13: Have any clinical trials been conducted to evaluate this compound in humans?
A13: There is no mention of clinical trials involving this compound in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.
Q14: What is the known safety profile of this compound?
A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of this compound. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.
Q15: Does this compound elicit any immunological responses?
A15: The provided research abstracts do not mention any specific immunological responses triggered by this compound. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.
Q16: Is there any information available on the environmental impact and degradation of this compound?
A16: The provided research abstracts do not discuss the environmental impact or degradation of this compound. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.
Q17: What research tools and resources are essential for studying this compound and its biological effects?
A17: Various research tools and resources are essential for studying this compound and its biological effects. These include:
- Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]
- Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]
- Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]
- Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []
- Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []
- Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []
Q18: What are the key milestones in the development and understanding of this compound as an MLL1 inhibitor?
A18: The provided research abstracts do not offer a detailed historical account of this compound development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.
Q19: What are the potential cross-disciplinary applications of this compound research?
A19: Research on this compound has implications for various disciplines, including:
- Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]
- Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]
- Immunology: Investigating the impact of this compound on immune cell function and inflammatory responses [, ]
- Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]
- Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)



![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)


